molecular formula C12H22O11 B1674814 D-Leucrose CAS No. 7158-70-5

D-Leucrose

Cat. No. B1674814
CAS RN: 7158-70-5
M. Wt: 342.3 g/mol
InChI Key: DXALOGXSFLZLLN-WTZPKTTFSA-N
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Description

D-Leucrose is a natural sucrose isomer . It is also known as a disaccharide, which is a type of carbohydrate that consists of two monosaccharides .


Synthesis Analysis

Glucansucrases, produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, catalyze the synthesis of high molecular weight d-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .


Chemical Reactions Analysis

The polymerization reaction is the main reaction of dextransucrase, which produces α-1,6-linked glucans, while the hydrolysis reaction is a side reaction that produces glucose and fructose. In addition, the isomerization reaction of dextransucrase can produce leucrose from sucrose .

Scientific Research Applications

  • Alternative Sweeteners

    • Field : Food Science and Nutrition .
    • Application : D-Leucrose is considered a possible alternative to sucrose due to its suitable sweetness, potential physiological benefits, and feasible production processes .
    • Methods : The biosynthesis of these sucrose isomers, including D-Leucrose, involves using carbohydrate-active enzymes .
    • Results : These alternative sweeteners have potential applications in chronic diseases management, anti-inflammatory supplement, prebiotic dietary supplement, and stabilizing agent .
  • Carbohydrate Modifications

    • Field : Industrial Microbiology and Biocatalysis .
    • Application : D-Leucrose can be produced by Leuconostoc Mesenteroides strains and their enzymes for various industrial applications .
    • Methods : The production of D-Leucrose involves the use of L. Mesenteroides for the production of dextran via whole cell fermentation, for leucrose synthesis with dextransucrase .
    • Results : The various (potential) industrial applications of L. Mesenteroides include the production of carbohydrates and derivatives such as dextran and alteman (biopolymers), fructose, mannitol (a polyol), leucrose (a non-cariogenic disaccharide), gluco-oligosaccharides, a-D-glucose-I-phosphate, and many others .

Future Directions

D-Leucrose and other naturally occurring sucrose isomers are considered potential alternatives to sucrose due to their suitable sweetness, potential physiological benefits, and feasible production processes . They have potential applications in chronic diseases management, anti-inflammatory supplement, prebiotic dietary supplement, and stabilizing agent .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGFRMPGVDDGE-GWRCVIBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Leucrose

Citations

For This Compound
43
Citations
S Arimori, MD Phillips, TD James - Tetrahedron letters, 2004 - Elsevier
… from the anomeric centre), d-melibiose and d-lactulose, respectively, the binding constants for the disaccharides linked to the carbon on the 4th position, d-maltose and d-leucrose, are …
Number of citations: 0 www.sciencedirect.com
M Ben-Moshe, VL Alexeev, SA Asher - Analytical chemistry, 2006 - ACS Publications
… d-leucrose and found response kinetics of ∼1440 ± 10 s (∼10-nm red shift of the diffraction wavelength) at 22 C. As mentioned above, d-leucrose … hydrogel to d-leucrose is comparable …
Number of citations: 0 pubs.acs.org
M Ferrer, F Comelles, FJ Plou, MA Cruces, G Fuentes… - Langmuir, 2002 - ACS Publications
… d-Leucrose and vinyl laurate were obtained from Fluka (Buchs, Switzerland). The vinyl esters of myristic, palmitic, and stearic acids were from Tokyo Kasei Organic Chemicals (Tokyo, …
Number of citations: 0 pubs.acs.org
S Lee, SJ Valentine, JP Reilly, DE Clemmer - International journal of mass …, 2012 - Elsevier
Comparative analyses utilizing collision-induced dissociation (CID) and vacuum ultraviolet photodissociation (VUVPD) for seven isobaric disaccharides have been performed in order to …
Number of citations: 0 www.sciencedirect.com
KD Reh, M Noll-Borchers, K Buchholz - Enzyme and microbial technology, 1996 - Elsevier
Continuous leucrose formation with dextransucrase entrapped in calcium alginate beads was investigated. A plug-flow packed bed reactor was used as the reaction vessel and the …
Number of citations: 0 www.sciencedirect.com
L Wünsche, U Behrens - Zeitschrift für allgemeine Mikrobiologie, 1968 - Wiley Online Library
Basitliomyceteii eiii rollig aiitleres Bild (Tab. 1). JIit Ausnahme voii Marusmius orendu. s na, rcii siimtliclie iiiitersnchteii Stanime zum Leucroseabbau fahig. Das frisclict Myel aller …
Number of citations: 0 onlinelibrary.wiley.com
R Pavišić, K Hock, I Mijić, A Horvatić, M Gecan… - International journal of …, 2010 - Elsevier
Protein stabilization by solvent additives is frequently used concept in formulation development, although new technologies implemented over the past decade can improve protein …
Number of citations: 0 www.sciencedirect.com
A Bouchard, GW Hofland… - Journal of Chemical & …, 2007 - ACS Publications
… d-mannitol (crystalline, Fluka) of European Pharmacopoeia grade, dextrose anhydrous (crystalline, glucose, Sigma) of USP grade, d-trehalose dihydrate (crystalline, Sigma), d-leucrose …
Number of citations: 0 pubs.acs.org
K Buchholz, M Noll‐Borchers, D Schwengers - Starch‐Stärke, 1998 - Wiley Online Library
Dextransucrase can be used to synthesize the disaccharide leucrose from sucrose and fructose under appropriate reaction conditions. HPLC methods to analyze the reaction solutions …
Number of citations: 0 onlinelibrary.wiley.com
R Pavišić, I Dodig, A Horvatić, L Mijić, M Sedić… - European journal of …, 2010 - Elsevier
Severe immunogenic and other debilitating human disorders potentially induced by protein aggregates have brought this phenomenon into the focus of biopharmaceutical science over …
Number of citations: 0 www.sciencedirect.com

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